molecular formula C18H13N3O2 B14659285 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 38073-34-6

2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-

Cat. No.: B14659285
CAS No.: 38073-34-6
M. Wt: 303.3 g/mol
InChI Key: OCAFGLRISFPHFZ-UHFFFAOYSA-N
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Description

2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is a complex organic compound that belongs to the class of nitriles and indoles. This compound is characterized by the presence of a nitrile group (–C≡N), a nitro group (–NO₂), and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The phenylmethyl group attached to the indole ring further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The nitrile group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with sodium or potassium cyanide in an aprotic solvent like ethanol . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, are also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄), diethyl ether.

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.

Scientific Research Applications

2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is unique due to its combination of a nitrile group, a nitro group, and an indole moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

38073-34-6

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(1-benzylindol-3-yl)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C18H13N3O2/c19-11-16(21(22)23)10-15-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-10,13H,12H2

InChI Key

OCAFGLRISFPHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)[N+](=O)[O-]

Origin of Product

United States

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